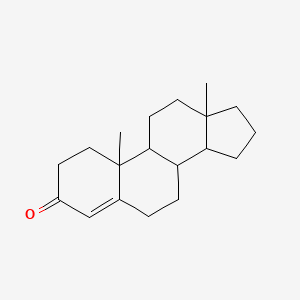
N'-tert-butyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(tert-butyl)-6-chloro-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a chlorine atom, and two phenyl groups attached to the triazine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(tert-butyl)-6-chloro-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the tert-butyl, chloro, and phenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(tert-butyl)-6-chloro-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the triazine ring or the attached substituents.
Substitution: The chlorine atom and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of triazine oxides, while substitution reactions can yield a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N~2~-(tert-butyl)-6-chloro-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N2-(tert-butyl)-6-chloro-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~-(tert-butyl)-6-chloro-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine: This compound is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties.
Other Triazines: Compounds like melamine and cyanuric chloride share the triazine core but differ in their substituents and applications.
Uniqueness
The uniqueness of N2-(tert-butyl)-6-chloro-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine lies in its specific combination of substituents, which confer distinct chemical reactivity and potential applications. The tert-butyl group, in particular, provides steric hindrance that can influence the compound’s interactions and stability.
Eigenschaften
Molekularformel |
C19H20ClN5 |
|---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
4-N-tert-butyl-6-chloro-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H20ClN5/c1-19(2,3)24-17-21-16(20)22-18(23-17)25(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3,(H,21,22,23,24) |
InChI-Schlüssel |
KBSUBFRYYVBQRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1=NC(=NC(=N1)Cl)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11994986.png)


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995005.png)

![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11995014.png)



![4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11995043.png)
![2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11995049.png)


